Home > Products > Screening Compounds P100778 > 4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide
4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide -

4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Catalog Number: EVT-5655230
CAS Number:
Molecular Formula: C21H18N4O
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327) []

  • Compound Description: NESS 0327 is a potent and selective antagonist of the cannabinoid CB1 receptor. It displays high affinity for the CB1 receptor (Ki = 350 ± 5 fM) and a more than 60,000-fold selectivity over the CB2 receptor. NESS 0327 antagonizes the effects of the cannabinoid agonist WIN 55,212-2 both in vitro and in vivo. []
  • Relevance: While NESS 0327 does not directly share the benzotriazole core of 4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, it is relevant as a pharmacologically active benzamide derivative. Both compounds demonstrate the potential of benzamide-containing structures for achieving potent and selective activity against specific biological targets. []

N-Piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A) []

  • Compound Description: SR 141716A is a known antagonist of the cannabinoid CB1 receptor, but with lower selectivity compared to NESS 0327. It exhibits a higher affinity for the CB1 receptor (Ki = 1.8 ± 0.075 nM) compared to the CB2 receptor (Ki = 514 ± 30 nM), resulting in a 285-fold selectivity. []
  • Relevance: Similar to NESS 0327, SR 141716A is a benzamide derivative that highlights the potential of this chemical class for developing bioactive compounds. Its comparison with NESS 0327 within the research emphasizes the impact of structural modifications on affinity and selectivity for cannabinoid receptors. []

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) []

  • Compound Description: YD-3 is the first reported selective non-peptide antagonist of the protease-activated receptor 4 (PAR4). []
  • Relevance: YD-3 serves as a lead compound for the development of novel PAR4 antagonists, similar to the target compound's potential role. It highlights the use of heterocyclic aromatic systems, specifically indazole in this case, for targeting biological receptors. Both YD-3 and 4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide exemplify the exploration of diverse heterocycles for drug development. []

Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate (71) []

  • Compound Description: Compound 71 is an analog of YD-3 that displays potent inhibitory activity against PAR4-mediated platelet aggregation. Its activity is comparable to or even surpasses that of the lead compound YD-3. []
  • Relevance: Compound 71 represents a structural modification of the lead compound YD-3 achieved through the introduction of a chlorine atom on the benzyl substituent. This modification highlights the impact of subtle structural changes on biological activity and emphasizes the potential for developing improved PAR4 antagonists based on the indazole scaffold. The exploration of structural analogs like compound 71 parallels the development of 4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide and its related compounds. []

Properties

Product Name

4-methyl-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

IUPAC Name

4-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C21H18N4O/c1-14-8-10-16(11-9-14)21(26)22-18-13-20-19(12-15(18)2)23-25(24-20)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,22,26)

InChI Key

RKQMAPDBPWKFGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.